molecular formula C17H16N4OS B14150578 N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 88743-67-3

N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B14150578
CAS No.: 88743-67-3
M. Wt: 324.4 g/mol
InChI Key: KXIZTKYNOKMKFX-UHFFFAOYSA-N
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Description

N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to both the triazole ring and the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.

    Formation of the Propanamide Moiety: The final step involves the reaction of the triazole derivative with acryloyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated derivatives of the phenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-1-yl)sulfanyl]propanamide: Similar structure but with a different position of the triazole ring.

    N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-4-yl)sulfanyl]propanamide: Another positional isomer.

    N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanamide: Yet another positional isomer.

Uniqueness

N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

88743-67-3

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H16N4OS/c22-15(18-14-9-5-2-6-10-14)11-12-23-17-19-16(20-21-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,22)(H,19,20,21)

InChI Key

KXIZTKYNOKMKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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